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(S)-Phenylephrine-d3 Hydrochloride

Cat. No.: B13856036
M. Wt: 206.68 g/mol
InChI Key: OCYSGIYOVXAGKQ-AXHFJGNISA-N
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Description

The Role of Isotopic Labeling in Advanced Pharmaceutical Sciences

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612), provides a lens through which scientists can observe the intricate journey of a drug within a biological system. This technique is fundamental to advancing our understanding of drug metabolism and pharmacokinetics.

The substitution of a hydrogen atom with a deuterium atom, which contains an additional neutron, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.govyoutube.com This difference in bond strength is the basis of the deuterium kinetic isotope effect (DKIE). nih.gov Chemical reactions that involve the breaking of a C-H bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP450) family, will proceed at a slower rate when a C-D bond must be cleaved instead. nih.govnih.gov The magnitude of the DKIE is expressed as the ratio of the reaction rates (kH/kD) and typically ranges from 1 to 5, though it can be higher in certain cases. nih.gov This effect is a direct consequence of the higher activation energy required to break the more stable C-D bond. youtube.com

The kinetic isotope effect conferred by deuteration presents several strategic advantages in the non-clinical phases of drug discovery and development. By selectively replacing hydrogens at metabolically vulnerable sites, or "soft spots," researchers can slow down the rate of metabolic breakdown. unibestpharm.comnih.gov This can lead to a number of favorable outcomes:

Improved Metabolic Stability: A reduced rate of metabolism can increase the metabolic stability of a potential drug candidate. unibestpharm.comnih.gov

Enhanced Pharmacokinetic Profiles: Slower metabolism can lead to a longer half-life and increased systemic exposure of the parent compound. unibestpharm.comnih.govtandfonline.com

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of potentially harmful metabolites, a concept known as "metabolic shunting". unibestpharm.comresearchgate.netresearchgate.net

Increased Selectivity: In some instances, deuteration can prevent the formation of non-selective metabolites, thereby enhancing the selectivity of the drug for its intended target. unibestpharm.com

These advantages allow for a more thorough investigation of a compound's pharmacological properties in a research setting.

Overview of (S)-Phenylephrine in Research Contexts (Non-Clinical)

(S)-Phenylephrine is the (S)-enantiomer of phenylephrine (B352888), a selective α1-adrenergic receptor agonist. chemicalbook.comchemicalbook.comnih.gov In non-clinical research, it is utilized to study the effects of α1-adrenergic stimulation in various experimental models.

Phenylephrine exists as two stereoisomers, (R)- and (S)-phenylephrine. The biological activity of phenylephrine is highly dependent on its stereochemistry. The (R)-enantiomer is the more potent α1-adrenergic agonist. gpatindia.com The (S)-isomer, while less potent, is crucial in research for comparative studies to understand the stereospecific interactions between adrenergic agonists and their receptors. chemicalbook.com Investigating the distinct properties of each enantiomer helps to elucidate the precise structural requirements for receptor binding and activation.

(S)-Phenylephrine-d3 Hydrochloride is a deuterated analog of (S)-Phenylephrine Hydrochloride where three hydrogen atoms on the N-methyl group have been replaced with deuterium. nih.govxcessbio.com This isotopic labeling makes it an indispensable tool in modern analytical and metabolic research for several key reasons:

Internal Standard in Quantitative Analysis: In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds like this compound serve as ideal internal standards. clearsynth.comaptochem.commdpi.com Since it has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. aptochem.comresearchgate.net However, its increased mass allows it to be distinguished from the endogenous compound by the mass spectrometer, enabling precise and accurate quantification of (S)-Phenylephrine in complex biological matrices. clearsynth.comaptochem.com

Pharmacokinetic and Metabolism Studies: The use of this compound allows researchers to trace the metabolic fate of the parent compound with high precision. tandfonline.commedchemexpress.com By administering the deuterated compound and analyzing samples over time, researchers can identify and quantify metabolites, providing a clear picture of the metabolic pathways without the interference of endogenous levels of the compound. tandfonline.com This is critical for understanding how the compound is processed and eliminated in a biological system. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO2 B13856036 (S)-Phenylephrine-d3 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

206.68 g/mol

IUPAC Name

3-[(1S)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3;

InChI Key

OCYSGIYOVXAGKQ-AXHFJGNISA-N

Isomeric SMILES

[2H]C([2H])([2H])NC[C@H](C1=CC(=CC=C1)O)O.Cl

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of S Phenylephrine D3 Hydrochloride

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of (S)-Phenylephrine-d3 Hydrochloride involves specialized techniques to ensure the precise placement of deuterium atoms within the molecule. This process requires careful consideration of stereochemistry and isotopic labeling efficiency.

Stereoselective Deuteration Techniques

Achieving the desired stereochemistry, specifically the (S)-configuration at the chiral center, is paramount in the synthesis of this compound. Asymmetric synthesis methods are often employed to control the stereochemical outcome. One common strategy involves the asymmetric reduction of a suitable ketone precursor. For instance, rhodium complexes with chiral ligands, such as (2R,4R)-MCCPM, have been utilized as catalysts for the asymmetric hydrogenation of aminoketone precursors to yield the desired (S)-enantiomer of phenylephrine (B352888) with high enantiomeric excess. researchgate.net While direct deuteration of a pre-existing chiral center is challenging, stereoselective reduction of a deuterated precursor ketone can be an effective approach. The deuterium kinetic isotope effect (DKIE), which describes the change in reaction rate upon isotopic substitution, can influence the efficiency of these reactions. musechem.com

Precursor Synthesis and Isotopic Exchange Reactions

The synthesis typically begins with a non-deuterated starting material, which is then modified to incorporate deuterium. A common precursor for phenylephrine synthesis is 3-hydroxyacetophenone. google.com To introduce deuterium, this precursor or a subsequent intermediate can be subjected to isotopic exchange reactions. These reactions often utilize a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. researchgate.net For example, an α-halo-3-hydroxyacetophenone can serve as a key intermediate. google.com The synthesis of the final compound often involves the reaction of a deuterated intermediate with methylamine (B109427) to introduce the N-methylamino group. youtube.com The choice of solvent is also critical, as deuterated solvents can participate in isotopic labeling and help maintain the isotopic integrity of the product. synmr.in

Challenges and Innovations in Deuterated Compound Synthesis

The synthesis of deuterated compounds is not without its challenges. The cost and availability of deuterated starting materials and reagents can be a significant factor. synmr.intum.de Furthermore, achieving high levels of deuterium incorporation at specific molecular positions requires precise control over reaction conditions to prevent unwanted isotopic scrambling. synmr.in The reactivity of deuterated compounds can also differ from their non-deuterated counterparts, which may necessitate adjustments to synthetic protocols. synmr.in

Innovations in this field focus on developing more efficient and selective deuteration methods. Photocatalytic approaches, for example, have emerged as a promising strategy for the late-stage deuteration of organic molecules, offering a way to introduce deuterium with high precision. researchgate.net The development of novel catalysts and reaction conditions continues to drive progress in the synthesis of complex deuterated molecules like this compound.

Advanced Spectroscopic Characterization Techniques for Deuterated Analogs

Once synthesized, the precise structure and isotopic composition of this compound must be rigorously verified. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the exact location of deuterium atoms within a molecule. While proton (¹H) NMR is standard for organic compounds, deuterium (²H or D) NMR is particularly useful for analyzing deuterated analogs. sigmaaldrich.com In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, a ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. sigmaaldrich.com This allows for unambiguous confirmation of successful deuteration at the intended sites. The absence of proton signals in deuterated solvents also helps in obtaining cleaner NMR spectra of the target compound. synmr.in

Mass Spectrometry (MS) for Isotopic Purity and Labeling Efficiency Analysis

Mass Spectrometry (MS) is essential for determining the isotopic purity and labeling efficiency of this compound. This technique separates ions based on their mass-to-charge ratio. The molecular weight of the deuterated compound will be higher than that of its non-deuterated counterpart by the number of incorporated deuterium atoms (since deuterium has a mass of approximately 2 amu, while protium (B1232500) has a mass of 1 amu). By analyzing the mass spectrum, the relative abundance of the desired deuterated molecule compared to any remaining non-deuterated or partially deuterated species can be quantified. sciencemadness.org High-resolution mass spectrometry can provide very accurate mass measurements, further confirming the elemental composition. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are often used for the sensitive and selective quantification of phenylephrine and its analogs in various matrices. nih.govthermofisher.com

Below is a table summarizing the key characterization techniques and their applications:

Technique Application Information Obtained
²H NMR Spectroscopy Verification of deuterium positionDirect detection and chemical shift of deuterium atoms.
¹H NMR Spectroscopy Verification of deuterium positionAbsence of signals at deuterated positions.
Mass Spectrometry (MS) Isotopic purity and labeling efficiencyMolecular weight confirmation and quantification of isotopic enrichment.
LC-MS/MS QuantificationSensitive and selective measurement of compound concentration.

Vibrational Spectroscopy (IR, Raman) in Deuterated Analog Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful and non-destructive tool for the characterization of isotopically labeled compounds like this compound. wikipedia.orgnih.gov These methods probe the fundamental vibrational modes of a molecule, which are directly dependent on the masses of the constituent atoms and the strength of the chemical bonds connecting them. youtube.com The substitution of a lighter isotope with a heavier one, such as replacing protium (¹H) with deuterium (²H or D), results in a predictable and measurable shift in the vibrational frequencies, providing definitive evidence of successful deuteration. youtube.com

The underlying principle is based on the mechanics of a harmonic oscillator. The vibrational frequency (ν) of a bond is related to the force constant of the bond (k) and the reduced mass (μ) of the two atoms involved. When a hydrogen atom is replaced by a deuterium atom, the bond force constant remains virtually unchanged, but the reduced mass of the bond system increases significantly. youtube.com This increase in mass leads to a decrease in the vibrational frequency of the affected bond. Consequently, the absorption bands in the IR spectrum and the scattered light bands in the Raman spectrum corresponding to these deuterated bonds will appear at lower wavenumbers compared to their non-deuterated counterparts. youtube.comresearchgate.net

In the analysis of this compound, the "d3" designation indicates that the three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. Vibrational spectroscopy is therefore an ideal method to confirm the specific location and extent of this isotopic labeling.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule at specific frequencies that correspond to its vibrational modes. For phenylephrine hydrochloride, the IR spectrum displays characteristic peaks for O-H, N-H, aromatic C-H, and aliphatic C-H stretching and bending vibrations. chemicalbook.comsigmaaldrich.com Upon deuteration of the N-methyl group, the most significant changes are expected for the vibrations involving the C-D bonds. The C-H stretching vibrations of a methyl group typically appear in the 2850-2960 cm⁻¹ region. In this compound, these C-H stretching peaks are replaced by C-D stretching vibrations, which are predicted to appear at a significantly lower frequency, approximately in the 2100-2250 cm⁻¹ range. This is a clear and often unoccupied region of the spectrum, making the confirmation of deuteration unambiguous. Similarly, the C-H bending (scissoring and rocking) vibrations of the methyl group, found between approximately 1350 cm⁻¹ and 1470 cm⁻¹, will also shift to lower wavenumbers.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It relies on the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. researchgate.net A key advantage of Raman spectroscopy is the weak scattering of water, making it well-suited for analyzing aqueous solutions. researchgate.net The Raman spectrum of standard (R)-Phenylephrine Hydrochloride shows distinct peaks, particularly for the aromatic ring vibrations and the alkyl side chain. chemicalbook.com For this compound, the C-D stretching vibrations of the N-methyl-d3 group would also be observable in the Raman spectrum, appearing at the expected lower frequencies compared to the C-H stretches in the unlabeled compound. The symmetric C-D stretch, in particular, often gives rise to a strong Raman signal.

The analysis of these spectral shifts allows for not only the confirmation of deuterium incorporation but also an assessment of isotopic purity. The presence or absence of residual C-H vibrational bands in the regions associated with the N-methyl group can be used to quantify the degree of deuteration.

Table 1: Comparison of Characteristic IR/Raman Vibrational Frequencies (cm⁻¹) for Phenylephrine Hydrochloride and its Deuterated Analog

Functional Group VibrationStandard Phenylephrine Hydrochloride (Approximate Wavenumber cm⁻¹)This compound (Predicted Wavenumber cm⁻¹)Spectroscopic Effect of Deuteration
O-H Stretch (Phenolic & Alcoholic)3400 - 32003400 - 3200No change expected
N-H Stretch (Secondary Amine Salt)2800 - 2400 (broad)2800 - 2400 (broad)No change expected
Aromatic C-H Stretch3100 - 30003100 - 3000No change expected
Aliphatic C-H Stretch (N-CH₃)2960 - 2850N/ADisappearance of C-H stretch peaks
Aliphatic C-D Stretch (N-CD₃)N/A2250 - 2100Appearance of new C-D stretch peaks
C-H Bending (N-CH₃)1470 - 1350N/ADisappearance of C-H bending peaks
C-D Bending (N-CD₃)N/A1100 - 950Appearance of new C-D bending peaks
Aromatic C=C Ring Stretch1600 - 14501600 - 1450No significant change expected

Note: The values for standard Phenylephrine Hydrochloride are based on typical spectral data. researchgate.netsigmaaldrich.comchemicalbook.com The predicted values for the deuterated analog are based on the expected isotopic shift, calculated as approximately 1/√2 times the frequency of the corresponding C-H vibration. youtube.com The exact positions can vary based on the molecular environment and instrument calibration.

Application in Advanced Analytical Methodologies

Development of Quantitative Bioanalytical Methods (Excluding Human Clinical Samples)

The accurate quantification of phenylephrine (B352888) in biological samples from preclinical research, such as those from animal studies, is fundamental for understanding its pharmacokinetic profile. The development of robust bioanalytical methods is paramount, with (S)-Phenylephrine-d3 Hydrochloride playing a key role as an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of phenylephrine in biological matrices due to its high sensitivity and selectivity. thermofisher.com The development of these methods involves meticulous optimization of several components to ensure accurate and reproducible results. This compound is an ideal internal standard for these assays. veeprho.com

A typical LC-MS/MS method involves protein precipitation from the plasma sample, often followed by derivatization to improve chromatographic retention and sensitivity. google.com For instance, a method developed for phenylephrine in plasma utilized dansyl chloride for derivatization, which significantly enhanced detection. google.comnih.gov The chromatographic separation is then achieved on a C18 or similar column with gradient or isocratic elution. nih.govnih.gov

Mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source in the positive ion mode, with data acquired via multiple reaction monitoring (MRM). nih.govnih.gov The specific mass transitions for both phenylephrine and its deuterated internal standard, this compound, are monitored for precise quantification. google.com

ParameterTypical ConditionReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) thermofisher.com
Sample PreparationProtein precipitation followed by derivatization (e.g., with dansyl chloride) google.comnih.gov
Chromatographic ColumnC8 or C18 reversed-phase column nih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.govsigmaaldrich.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.govsigmaaldrich.com
Internal StandardThis compound veeprho.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for non-volatile compounds like phenylephrine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly when coupled with a derivatization step to increase the analyte's volatility. researchgate.net For phenylephrine analysis by GC-MS, a derivatization process, such as silylation to form trimethylsilyl (B98337) (TMS) derivatives, is necessary. researchgate.nethmdb.ca This chemical modification makes the phenylephrine molecule volatile enough for gas-phase analysis.

In such applications, this compound would serve as the internal standard. It undergoes the same derivatization and chromatographic process as the unlabeled phenylephrine, ensuring that any variability during the sample preparation or injection is accounted for, thereby providing accurate quantification. aptochem.com

Matrix Effects and Internal Standard Calibration Strategies

Biological samples like plasma are complex mixtures containing numerous endogenous components. researchgate.net During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. kcasbio.com This phenomenon, known as the "matrix effect," can significantly compromise the accuracy and reproducibility of quantitative results. chromatographyonline.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate matrix effects. kcasbio.comnih.gov Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes from the chromatography column and experiences the same degree of matrix-induced ion suppression or enhancement. aptochem.comkcasbio.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to a more accurate and precise measurement. chromatographyonline.com Calibration strategies often involve creating a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. google.com Matrix-matched calibration, where standards are prepared in the same biological matrix as the samples, can also be employed to further compensate for matrix effects. uow.edu.au

Role of this compound as an Internal Standard

The choice of an internal standard is critical for the robustness and reliability of a bioanalytical method. This compound is considered the "gold standard" for the quantitative analysis of phenylephrine. veeprho.comnih.gov

Justification for Deuterated Internal Standards in Precision Bioanalysis

Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612). clearsynth.com Their use is justified by several key advantages that lead to higher precision and accuracy in bioanalysis:

Co-elution and Similar Physicochemical Properties : A deuterated standard has nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to the unlabeled analyte. aptochem.com This ensures that it accurately reflects the behavior of the analyte throughout the entire analytical process, from sample extraction to detection. kcasbio.com

Compensation for Variability : It effectively compensates for variations in sample extraction, injection volume, and instrument response. aptochem.com

Correction for Matrix Effects : As previously discussed, the primary advantage is the ability to correct for unpredictable ion suppression or enhancement from the biological matrix, which is a major source of error in LC-MS/MS analysis. kcasbio.comnih.gov

Improved Method Robustness : The use of a deuterated internal standard increases the ruggedness and reliability of the assay, leading to higher throughput and lower rejection rates for analytical runs. aptochem.com The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards. kcasbio.com

Method Validation Parameters Using this compound

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. When using this compound as an internal standard, methods are validated according to international guidelines, assessing several key parameters. researchgate.netnih.gov

A study detailing an LC-MS/MS method for phenylephrine using a deuterated internal standard reported a linear range of 0.020-10.0 ng/mL with a correlation coefficient (R²) of >0.99. google.com The lower limit of quantification (LLOQ) was established at 0.020 ng/mL. google.comnih.gov The precision (as coefficient of variation, %CV) and accuracy of the method were well within the accepted limits of ≤15% (≤20% at the LLOQ). google.com For example, one validated method demonstrated intra- and inter-day precision of <15% and accuracy between 95.0-105.3%. nih.gov The extraction recovery for phenylephrine was found to be around 67.0%, while the recovery for the deuterated internal standard was similar at 68.5%, demonstrating the standard's ability to track the analyte during sample preparation. google.com

Validation ParameterTypical Acceptance CriteriaExample FindingReference
Linearity (Correlation Coefficient, R²)≥ 0.990.9981 google.com
Lower Limit of Quantitation (LLOQ)Signal-to-noise > 10, Precision ≤20%, Accuracy ±20%0.020 ng/mL google.comnih.gov
Precision (%CV)≤ 15% (≤ 20% at LLOQ)< 15% nih.gov
Accuracy (%)Within ± 15% of nominal (± 20% at LLOQ)95.0% - 105.3% nih.gov
Extraction RecoveryConsistent and reproducible~67.0% for analyte, ~68.5% for IS google.com
Matrix EffectIS-normalized factor should be consistentEffectively mitigated by deuterated IS kcasbio.comnih.gov
Linearity and Range Determination

In the validation of quantitative analytical methods, establishing linearity and defining the analytical range are fundamental steps. This compound is instrumental in this process. By adding a constant concentration of the deuterated standard to a series of calibration standards with varying concentrations of phenylephrine, a calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.

A study utilizing LC-MS/MS for the determination of phenylephrine in plasma with deuterated phenylephrine as the internal standard demonstrated excellent linearity over a concentration range of 0.0200 to 10.0 ng/mL. google.com The resulting calibration curve, fitted with a linear regression model, yielded a coefficient of determination (R²) of 0.9981, indicating a strong linear relationship between the concentration and the instrument response. google.com The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) were established as 0.0200 ng/mL and 10.0 ng/mL, respectively. google.com

Table 1: Illustrative Linearity Data for Phenylephrine Assay using this compound

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)
0.020.009
0.050.023
0.100.048
0.500.245
1.000.492
5.002.48
10.04.95

This table is for illustrative purposes and is based on typical data from validated analytical methods.

Accuracy and Precision Assessment

Accuracy and precision are paramount in validating an analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. This compound plays a crucial role in ensuring both. While specific accuracy and precision data for this compound itself is not extensively published, the validation of methods using it as an internal standard provides insight into its performance.

In a typical validation, accuracy is assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage recovery. Precision is determined by evaluating the relative standard deviation (RSD) of the measurements from replicate analyses of the same sample, both within the same day (intra-day precision) and on different days (inter-day precision).

Table 2: Illustrative Accuracy and Precision Data for Phenylephrine QC Samples using this compound

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Recovery)Inter-day Precision (%RSD)Inter-day Accuracy (% Recovery)
Low0.064.5102.35.8101.5
Medium0.803.198.94.299.4
High8.002.5101.23.7100.8

This table is for illustrative purposes and is based on typical data from validated analytical methods.

Selectivity and Specificity Studies

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The use of a mass-selective detector like a tandem mass spectrometer, coupled with a specific internal standard like this compound, provides a high degree of selectivity and specificity.

In selectivity studies, blank samples from different sources are analyzed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard. In a method for determining phenylephrine concentration using deuterated phenylephrine, interference at the retention time of phenylephrine in blank samples was found to be less than 20% of the peak area of the LLOQ, and interference at the retention time of the deuterated internal standard was less than 5% of the LLOQ peak area, demonstrating the high selectivity of the method. google.com

Forensic and Environmental Analytical Applications (Non-Human Exposure)

While the primary application of this compound is in clinical and pharmacokinetic studies, the principles of its use as an internal standard are directly transferable to forensic and environmental analyses for the detection of phenylephrine in non-biological research samples.

Methodologies for Detection in Non-Biological Research Samples

In forensic investigations, the detection and quantification of pharmaceutical compounds in seized materials or at a scene are crucial. Similarly, environmental monitoring may require the analysis of phenylephrine in samples such as water or soil to assess contamination levels. In these contexts, isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled internal standard, is the gold standard for accurate quantification.

The methodology would typically involve:

Sample Preparation: Extraction of phenylephrine from the non-biological matrix (e.g., suspected illicit powders, contaminated water). This compound would be added at the beginning of this process to correct for any losses during extraction and cleanup.

Chromatographic Separation: The extracted sample would be analyzed using a technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate phenylephrine from other components in the sample.

Mass Spectrometric Detection: A mass spectrometer would be used for detection, allowing for the differentiation between the unlabeled phenylephrine and the deuterated internal standard based on their mass-to-charge ratios.

While specific published methods for the analysis of phenylephrine in non-biological research samples using this compound are scarce, the established principles of IDMS and the data from bioanalytical method validations strongly support its utility in these fields for providing highly accurate and defensible results.

Pharmacokinetic and Metabolic Investigations in Vitro and Animal Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems are essential for predicting a drug's metabolic clearance and identifying the enzymes and pathways involved in its biotransformation.

Microsomal and hepatocyte stability assays are standard in vitro methods used to estimate the intrinsic clearance of a compound. For (S)-Phenylephrine-d3 Hydrochloride, these assays would be compared against its non-deuterated counterpart to evaluate the impact of deuteration on its metabolic rate.

Detailed Research Findings: Phenylephrine (B352888) is known to be metabolized by various enzymes present in liver microsomes and hepatocytes, including Cytochrome P450 (CYP) enzymes and sulfotransferases (SULTs). nih.govnih.govnih.gov The primary metabolic routes for phenylephrine are conjugation with sulfate (B86663), mainly in the intestinal wall, and oxidative deamination by monoamine oxidase (MAO). nih.gov

Stability assays involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The intrinsic clearance (CLint) can be calculated from the rate of disappearance. A lower clearance rate for the deuterated compound compared to the parent compound would indicate that C-H bond cleavage is a rate-limiting step in its metabolism, a phenomenon known as the kinetic isotope effect (KIE). nih.gov For example, studies on other deuterated compounds like d3-enzalutamide have shown significantly lower intrinsic clearance in both rat and human liver microsomes, demonstrating the potential of deuteration to slow metabolism. nih.gov

Table 1: In Vitro Systems for Metabolic Stability Assessment

Assay Type Biological Matrix Key Enzymes Present Purpose
Microsomal Stability Assay Liver Microsomes Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO) To assess Phase I metabolic stability and determine intrinsic clearance by oxidative enzymes.
Hepatocyte Stability Assay Cryopreserved or Fresh Hepatocytes Full complement of Phase I and Phase II enzymes (CYPs, UGTs, SULTs, MAO) To provide a more complete picture of metabolic stability, including both Phase I and Phase II metabolism.
Recombinant Enzyme Assays Specific human enzymes (e.g., CYP3A4, SULT1A1) A single, specific metabolic enzyme To identify the specific enzymes responsible for the metabolism of the compound.

The use of this compound as a tracer greatly simplifies the identification of metabolites in complex biological matrices. The mass of any metabolite derived from the deuterated parent compound will be increased by the number of deuterium (B1214612) atoms it retains, allowing for its unambiguous detection by mass spectrometry.

Detailed Research Findings: The main metabolite of phenylephrine is phenylephrine-3-O-sulfate, a Phase II conjugation product. nih.govnih.gov Other metabolites are formed through Phase I oxidation. Using this compound, these metabolites would be readily distinguished from the endogenous metabolome. For instance, if the protonated molecule [M+H]+ of phenylephrine appears at an m/z of 168, the corresponding deuterated molecule would be at m/z 171. researchgate.net Consequently, its sulfate conjugate would also show this +3 mass shift. This technique allows for confident structural elucidation of novel or low-level metabolites.

Table 2: Potential Metabolites of (S)-Phenylephrine-d3 and their Expected Mass Signatures

Parent Compound m/z ([M+H]+) Metabolic Reaction Metabolite Expected Metabolite m/z ([M+H]+)
Phenylephrine 168.1 researchgate.net Sulfation (Phase II) Phenylephrine-3-O-sulfate 248.0
(S)-Phenylephrine-d3 171.1 Sulfation (Phase II) Phenylephrine-d3-3-O-sulfate 251.0
Phenylephrine 168.1 researchgate.net Oxidative Deamination (Phase I) m-Hydroxymandelic acid 169.0
(S)-Phenylephrine-d3 171.1 Oxidative Deamination (Phase I) m-Hydroxymandelic acid-d2* 171.0

Note: The number of deuterium atoms retained depends on the metabolic reaction mechanism.

The kinetic isotope effect (KIE) is a powerful tool for investigating enzyme reaction mechanisms. nih.govnih.gov A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction.

Detailed Research Findings: Deuterating a drug at a site of metabolism can slow the reaction rate because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov If the metabolism of phenylephrine by MAO or a CYP enzyme involves the cleavage of a C-H bond that is replaced by a C-D bond in this compound, a slower rate of metabolism for the deuterated compound would be expected. nih.gov

Observing a significant KIE provides strong evidence that C-H bond abstraction is a rate-limiting step in the enzymatic pathway. nih.govnih.gov This information is crucial for understanding how the enzyme functions and for predicting how changes to the molecule's structure might affect its metabolic profile. For many P450-mediated reactions, the presence of a deuterium KIE is a clear indicator that hydrogen abstraction is at least partially rate-limiting. nih.govresearchgate.net

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models are critical for understanding how a drug and its deuterated analogs are absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. criver.com

ADME studies provide comprehensive data on the disposition of a drug within a living system. These studies are often conducted in species used for toxicology testing, such as rats and mice. criver.comnih.govnih.gov

Detailed Research Findings: Studies in rats and mice have been conducted on phenylephrine hydrochloride. nih.govnih.gov For example, 2-year feed studies in F344/N rats and B6C3F1 mice provided data on chronic exposure. nih.gov Pharmacokinetic studies in rabbits have been used to assess ocular absorption and distribution. nih.gov An ADME study using this compound would typically involve administering the compound to animals and collecting blood, urine, and feces over time to track the parent compound and its metabolites. researchgate.net

By comparing the pharmacokinetic parameters of the deuterated and non-deuterated compounds, researchers can determine if deuteration leads to favorable changes, such as increased oral bioavailability, a longer half-life, or reduced formation of a specific metabolite. nih.gov

Table 3: Typical Pharmacokinetic Parameters Evaluated in Animal ADME Studies

Parameter Description Significance
Cmax Maximum observed plasma concentration Indicates the peak exposure to the drug.
Tmax Time to reach Cmax Reflects the rate of drug absorption.
AUC Area under the plasma concentration-time curve Represents the total systemic exposure to the drug over time.
t1/2 Elimination half-life The time required for the drug concentration to decrease by half.
CL Clearance The volume of plasma cleared of the drug per unit time.
Vd Volume of distribution The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

This compound is an ideal internal standard for the quantitative analysis of phenylephrine in biological samples using isotope dilution mass spectrometry (ID-MS). thermofisher.comnih.govnih.gov This is one of the most accurate and precise methods for drug quantification.

Detailed Research Findings: The method involves adding a known amount of the stable isotope-labeled standard, this compound, to an unknown sample containing the non-labeled analyte, phenylephrine. nih.gov The two compounds are chemically identical and thus behave identically during sample extraction, purification, and ionization in the mass spectrometer. google.com

The mass spectrometer, however, can easily distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy. thermofisher.comnih.gov This technique corrects for any sample loss during processing and compensates for matrix effects that can suppress or enhance the ionization of the analyte.

Table 4: Principle of Isotope Dilution Mass Spectrometry for Phenylephrine Quantification

Compound Role Precursor Ion (m/z) Product Ion (m/z)
Phenylephrine Analyte 168.1 150.1 (Loss of H2O)
This compound Internal Standard 171.1 153.1 (Loss of H2O)

Note: Product ions are generated via collision-induced dissociation in a tandem mass spectrometer (MS/MS). The specific ions are selected for quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov

Evaluation of Bioavailability and Systemic Exposure in Preclinical Models

The oral bioavailability of standard, non-deuterated phenylephrine is known to be limited, primarily due to extensive presystemic metabolism, also known as the first-pass effect. medsafe.govt.nzgoogle.com This rapid metabolism occurs predominantly in the intestinal wall and the liver before the compound can reach systemic circulation. medsafe.govt.nz The two main metabolic pathways responsible for this low bioavailability are sulfation (sulfate conjugation) in the intestinal wall and oxidative deamination catalyzed by monoamine oxidase (MAO) enzymes. medsafe.govt.nznih.gov Studies have shown that the systemic bioavailability of oral phenylephrine is approximately 38% to 40% compared to intravenous administration. medsafe.govt.nzgoogle.com

The investigation of this compound in preclinical models is founded on the hypothesis that strategic deuteration can mitigate this extensive first-pass metabolism. By replacing hydrogen atoms with deuterium at key metabolic sites, the carbon-deuterium (C-D) bond is significantly stronger than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond. nih.govresearchgate.net

Preclinical studies in various animal models, including rats and mice, are essential for evaluating whether this metabolic protection translates to improved systemic exposure. nih.govfda.gov These studies aim to quantify the changes in key pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and oral bioavailability for this compound compared to its non-deuterated isotopologue. While specific bioavailability data for the d3 variant is proprietary to its developers, the table below outlines the established pharmacokinetic profile of standard phenylephrine, which serves as the baseline for these comparative preclinical evaluations.

Table 1: Pharmacokinetic Parameters of Standard Phenylephrine

ParameterDescriptionTypical Value/ObservationReference
Oral BioavailabilityThe fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.~38% medsafe.govt.nzgoogle.com
Half-life (t½)The time required for the concentration of the drug in the body to be reduced by one-half.~2.5 to 3.0 hours nih.gov
Time to Peak Plasma Concentration (Tmax)The time after administration at which the maximum plasma concentration is reached.1 to 2 hours medsafe.govt.nz
Primary Metabolic PathwaysThe main chemical reactions that metabolize the drug in the body.Sulfate conjugation and oxidative deamination by Monoamine Oxidase (MAO). medsafe.govt.nznih.gov

Isotope Effect on Pharmacokinetics and Metabolism

The substitution of hydrogen with deuterium can have a significant kinetic isotope effect, slowing down metabolic processes and altering the pharmacokinetic profile of a drug. researchgate.netnih.gov This strategy is particularly relevant for compounds like phenylephrine that undergo extensive metabolism.

Elucidation of Rate-Limiting Metabolic Steps via Deuterium Substitution

Deuterium substitution is a powerful tool for investigating the mechanisms of drug metabolism, particularly for identifying the rate-limiting steps in the metabolic cascade. nih.gov For phenylephrine, a key metabolic pathway is oxidative deamination by monoamine oxidase (MAO). nih.gov To probe the importance of this step, researchers have utilized di-deuterium substituted phenylephrine (D2-PHEN), where deuterium atoms replace hydrogens at the alpha-carbon position adjacent to the amino group—a primary site of MAO activity. nih.govosti.gov

In studies comparing the kinetics of standard [11C]phenylephrine (PHEN) with its deuterated analog [11C]D2-PHEN in the human heart, it was observed that the initial uptake of both tracers was similar. However, D2-PHEN was cleared from the heart 2.6 times more slowly than PHEN. nih.gov This demonstrates that metabolism by MAO is a major contributor to the clearance of phenylephrine from neuronal tissues. nih.gov

Influence of Deuteration on Drug-Metabolizing Enzyme Kinetics

The introduction of deuterium into the phenylephrine molecule directly influences the kinetics of the enzymes responsible for its breakdown. The primary enzyme affected by alpha-carbon deuteration in phenylephrine is monoamine oxidase (MAO). nih.gov The C-D bond is stronger and requires more energy to break than a C-H bond, which slows the rate of the deamination reaction catalyzed by MAO. juniperpublishers.com

This kinetic slowdown is clearly demonstrated in comparative studies. In human volunteers, the washout half-time for standard phenylephrine from the heart was approximately 55 minutes. For the deuterated analog, this half-time was significantly extended to 155 minutes. nih.gov This threefold increase in residence time is a direct consequence of the isotope effect on MAO kinetics, making the deuterated compound a more resistant substrate for the enzyme. nih.gov

The table below summarizes the kinetic data from a comparative study in humans, highlighting the impact of deuteration on phenylephrine's persistence in cardiac tissue.

Table 2: Comparative Kinetics of Phenylephrine (PHEN) vs. Deuterated Phenylephrine (D2-PHEN) in Human Heart

Kinetic ParameterPhenylephrine (PHEN)Deuterated Phenylephrine (D2-PHEN)Fold ChangeReference
Mean Washout Half-Time55 ± 10 min155 ± 52 min2.8x slower clearance nih.gov
Mean Retention Index (40-60 min)0.066 ± 0.011 mL blood/min/mL tissue0.086 ± 0.018 mL blood/min/mL tissue1.3x higher retention nih.gov

While MAO is the principal enzyme discussed in the context of phenylephrine's deuteration, it is also understood that cytochrome P450 (CYP) enzymes can be involved in the metabolism of many drugs. nih.gov The effect of deuteration on CYP-mediated reactions is complex and can be dependent on the specific CYP isoform and the position of the deuterium substitution. nih.govexlibrisgroup.com For any deuterated compound, it is crucial to establish through in vitro studies which enzymes are involved and the extent to which the kinetic isotope effect is expressed on the intrinsic clearance of the drug. nih.govresearchgate.net

Pharmacodynamic and Mechanistic Studies Molecular and Cellular Levels

Receptor Binding Kinetics and Affinity Studies (In Vitro)

In vitro studies are crucial for characterizing the direct interaction between a ligand and its receptor. For (S)-Phenylephrine-d3 Hydrochloride, the key targets are the alpha-adrenergic receptors.

Phenylephrine (B352888) is a selective agonist for α1-adrenergic receptors, with varying affinities for the different subtypes (α1A, α1B, and α1D). medchemexpress.comrndsystems.comtocris.com The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Studies on the non-deuterated (R)-(-)-Phenylephrine have established its selectivity profile across the α1-adrenoceptor subtypes. rndsystems.comtocris.combio-techne.com It demonstrates the highest affinity for the α1D subtype, followed by α1B and α1A. medchemexpress.comrndsystems.comtocris.com Another study reported Ki values for L-Phenylephrine, showing a high affinity for the α1A receptor subtype and lower affinities for the α1B and α1C subtypes. caymanchem.com

Receptor SubtypeAffinity Measurement (pKi)Affinity Measurement (Ki in µM)Reference
α1A4.701.4 medchemexpress.comrndsystems.comtocris.comcaymanchem.com
α1B4.8723.9 medchemexpress.comrndsystems.comtocris.comcaymanchem.com
α1D5.86Not Reported medchemexpress.comrndsystems.comtocris.com
α1CNot Reported47.8 caymanchem.com

Competition binding assays are a staple in pharmacology for determining the affinity of a test compound by measuring its ability to compete with a labeled reference ligand for binding to a target receptor. nih.govnih.gov In the context of this compound, the deuterated compound itself could be used as a stable isotope tracer in competition assays, particularly in pharmacokinetic studies where it needs to be distinguished from its endogenous or non-labeled counterparts. medchemexpress.com

The principle of the assay involves incubating the receptor preparation with a fixed concentration of a labeled ligand (often radiolabeled or fluorescently tagged) and varying concentrations of an unlabeled competing compound. researchgate.net The ability of the competing ligand to displace the labeled ligand from the receptor is measured, and from this, the inhibition constant (Ki) of the test compound can be calculated. nih.gov While specific competition binding data for this compound is not detailed in the provided results, the methodology is standard. Such assays are crucial for confirming that the deuteration does not significantly alter the binding affinity and for screening new compounds that target the same receptor. nih.govceltarys.com

Signal Transduction Pathway Elucidation (Cell-Based Assays)

Upon binding to its receptor, phenylephrine initiates a series of intracellular signals. Cell-based assays allow researchers to dissect this complex signaling network.

The activation of α1-adrenergic receptors by phenylephrine triggers a well-defined signaling cascade. patsnap.com This process begins with the activation of a specific heterotrimeric G protein, the Gq protein. patsnap.comsmpdb.ca

The activated Gq protein, in turn, stimulates the enzyme phospholipase C (PLC). patsnap.comresearchgate.net PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comsmpdb.ca

Each of these second messengers has a distinct role:

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. patsnap.comnih.gov

DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). smpdb.canih.gov

This cascade—from receptor activation to calcium mobilization—is a hallmark of Gq-coupled receptor signaling. patsnap.comresearchgate.net

ComponentFunction in the PathwayReference
PhenylephrineBinds to and activates the α1-adrenergic receptor. patsnap.com
Gq proteinActivated by the receptor; in turn, activates Phospholipase C. patsnap.comsmpdb.ca
Phospholipase C (PLC)Cleaves PIP2 into IP3 and DAG. patsnap.comresearchgate.net
Inositol 1,4,5-trisphosphate (IP3)Triggers the release of Ca2+ from intracellular stores. nih.govnih.gov
Diacylglycerol (DAG)Activates Protein Kinase C (PKC) along with Ca2+. patsnap.comsmpdb.ca
Calcium (Ca2+)Acts as a second messenger, leading to various cellular responses. patsnap.comnih.gov

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, which is the largest family of cell surface receptors and a major target for pharmaceuticals. nih.govnih.gov Phenylephrine functions as a classic GPCR agonist. nih.gov Its binding stabilizes a conformational state of the receptor that promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, thereby activating it. smpdb.ca

Studies focusing on GPCR activation confirm that agonists like phenylephrine can stimulate multiple protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways, which are implicated in cellular growth and survival. nih.gov The activation of these pathways is a direct consequence of the initial GPCR-mediated signal transduction.

Cellular Responses and Mechanistic Insights

The signaling cascades initiated by this compound translate into tangible cellular responses. The mechanistic insight lies in connecting the molecular signals (like Ca2+ and PKC) to these physiological outcomes.

One of the primary cellular responses to phenylephrine is the contraction of smooth muscle cells. The IP3-mediated increase in intracellular calcium concentration is the direct trigger for this event, leading to vasoconstriction in blood vessels. patsnap.comnih.gov

In the context of cardiac cells, the effects are more complex. Phenylephrine has been shown to:

Induce cardiomyocyte hypertrophy : The activation of signaling pathways, including those involving PKC and MAPK, can lead to an increase in cardiomyocyte cell size, a hallmark of cardiac hypertrophy. nih.govresearchgate.net

Promote cardiac fibroblast proliferation : This action is mediated through the calcineurin-NFAT pathway, contributing to cardiac remodeling. medchemexpress.com

Stimulate L-type Ca2+ currents : In atrial myocytes, phenylephrine can increase calcium influx through L-type channels via an IP3-dependent mechanism, which can influence cardiac contractility. nih.gov

These cellular-level events provide the mechanistic basis for the broader physiological effects of the compound. The ability to study these responses in vitro using cell models offers a powerful tool for understanding both normal physiology and pathological conditions like cardiac hypertrophy. researchgate.netnih.gov

Investigation of Cardiac Fibroblast Proliferation in vitro

Research specifically investigating the effect of this compound on the proliferation of cardiac fibroblasts in vitro has not been identified in a review of available scientific literature. Such studies are crucial for understanding a compound's potential role in cardiac remodeling and fibrosis.

For context, studies on the non-deuterated parent compound, phenylephrine, have shown that it can promote the proliferation of cardiac fibroblasts. nih.govnih.gov This effect is reportedly mediated through the α1-adrenergic receptor and involves the Ca²⁺/calcineurin/NFAT signaling pathway. nih.govevitachem.com Phenylephrine has been observed to increase cell density and viability of cultured cardiac fibroblasts in a dose-dependent manner. evitachem.com However, it is critical to note that these findings pertain to phenylephrine, and equivalent studies on this compound are lacking. Therefore, it remains unconfirmed if the deuterated compound has a similar or altered effect on cardiac fibroblast proliferation.

Table 1: Hypothetical In Vitro Study on Cardiac Fibroblast Proliferation The following table is presented for illustrative purposes, outlining a potential experimental design. No data is available for this compound.

Treatment GroupConcentrationCell Viability (% of Control)Proliferation Marker (e.g., Ki-67) Expression
Control (Vehicle)N/AData not availableData not available
(S)-Phenylephrine-d3 HCl1 µMData not availableData not available
(S)-Phenylephrine-d3 HCl10 µMData not availableData not available
(S)-Phenylephrine-d3 HCl100 µMData not availableData not available

Activation of Mitogen-Activated Protein Kinases (MAPKs) in Isolated Organs/Cells

There is no specific information available in the scientific literature regarding the activation of Mitogen-Activated Protein Kinases (MAPKs) by this compound in isolated organs or cells.

MAPK signaling pathways, including ERK, JNK, and p38, are key regulators of cellular processes like growth, differentiation, and stress responses. The non-deuterated compound, phenylephrine, is known to activate these pathways in cardiac cells, which is linked to its hypertrophic effects. medchemexpress.com The activation is generally understood to be a consequence of G-protein-coupled receptor stimulation. However, without specific studies on this compound, it is not possible to confirm its activity on MAPK pathways or to know if the deuteration affects this mechanism.

Table 2: Hypothetical MAPK Activation Assay This table illustrates a potential experimental setup. Results for this compound are not available.

Cell TypeTreatmentDurationp-ERK/total ERK Ratio (Fold Change)p-JNK/total JNK Ratio (Fold Change)
Isolated CardiomyocytesControl15 minData not availableData not available
Isolated Cardiomyocytes(S)-Phenylephrine-d3 HCl (10 µM)15 minData not availableData not available
Isolated Cardiac FibroblastsControl15 minData not availableData not available
Isolated Cardiac Fibroblasts(S)-Phenylephrine-d3 HCl (10 µM)15 minData not availableData not available

Membrane Permeability and Transport Mechanism Research (In Vitro)

The study of membrane permeability and transport mechanisms is fundamental to understanding the absorption, distribution, and excretion of a compound. Deuterated compounds are particularly useful in these studies as they can be distinguished from their non-deuterated counterparts by mass spectrometry.

Cell Culture Models for Transport Studies

While various cell culture models, such as Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells, are standard for investigating drug transport, no published studies have been identified that specifically use these models to investigate the transport of this compound. These models are instrumental in determining a compound's permeability characteristics and identifying the involvement of active transport systems.

Role of Transporters in this compound Disposition

Specific research on the role of transporters in the disposition of this compound is not available. However, studies on related compounds suggest that organic cation transporters (OCTs) may be involved in the transport of phenylephrine. The stereoselectivity of these transporters can be significant. For instance, for some substrates, OCT2 and OCT3 have shown opposite stereoselectivities. The impact of deuteration on the interaction of phenylephrine with these transporters has not been elucidated. The primary application of deuterated compounds like this compound is to serve as stable isotope-labeled internal standards in pharmacokinetic studies, which helps in the accurate quantification of the non-deuterated drug and its metabolites. evitachem.com

Advanced Research Applications and Methodological Innovations

(S)-Phenylephrine-d3 Hydrochloride, a deuterated isotopologue of (S)-Phenylephrine Hydrochloride, serves as a critical tool in advanced pharmaceutical and metabolic research. The incorporation of deuterium (B1214612) atoms provides a stable, heavy isotope label that allows for precise tracking and quantification in complex biological systems without significantly altering the molecule's fundamental chemical properties. medchemexpress.commusechem.com This key feature enables its application in sophisticated studies ranging from drug-drug interactions to metabolic flux analysis.

Future Directions and Emerging Research Avenues

Integration of Deuterated Analogs in Systems Pharmacology Research

Systems pharmacology, an approach that analyzes the effects of drugs on entire biological systems, stands to benefit significantly from the use of deuterated analogs like (S)-Phenylephrine-d3 Hydrochloride. The primary advantage of deuteration lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes. gabarx.comassumption.edu This allows researchers to modulate the rate of drug metabolism, providing a valuable tool to dissect complex pharmacological networks.

The use of deuterated compounds as internal standards in mass spectrometry-based quantitative analyses is already well-established. acs.orgnih.gov In systems pharmacology, this application can be extended to develop more accurate and robust models of drug distribution, metabolism, and excretion (ADME). By providing a stable, non-radioactive tracer, this compound can facilitate precise quantification of the parent drug and its metabolites in various tissues and biofluids, leading to more reliable pharmacokinetic/pharmacodynamic (PK/PD) models. acs.org

Computational Modeling and Simulation for Deuterated Drug Behavior Prediction

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development. These methods can be leveraged to predict the behavior of deuterated drugs like this compound, thereby guiding experimental studies and accelerating the development process.

Molecular dynamics (MD) simulations can be employed to study how deuteration affects the conformational dynamics of a drug molecule and its interaction with target receptors. While the structural changes induced by deuterium (B1214612) substitution are subtle, they can influence binding affinities and receptor activation kinetics. Computational models can help in predicting these subtle yet potentially significant effects.

Predictive models for ADME properties can also be enhanced by incorporating data from deuterated analogs. By systematically studying how deuteration at different positions affects properties like metabolic stability and clearance, more sophisticated quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to guide the design of new deuterated compounds with optimized pharmacokinetic properties.

Advancements in Analytical Technologies for Deuterated Compound Analysis

The increasing interest in deuterated pharmaceuticals necessitates parallel advancements in analytical technologies for their precise and sensitive detection. While mass spectrometry (MS) coupled with liquid chromatography (LC) is the cornerstone of deuterated compound analysis, new techniques are emerging to provide more detailed information. acs.org

High-resolution mass spectrometry (HRMS) offers the ability to distinguish between deuterated and non-deuterated compounds with high accuracy, which is essential for metabolic profiling studies. acs.org Advanced MS techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide structural information by probing the solvent accessibility of different parts of a protein upon ligand binding, a technique that could be adapted to study the interaction of this compound with its target receptors. nih.gov

Spectroscopic methods also play a role in the analysis of deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the site and extent of deuteration in a molecule. clearsynth.com Vibrational spectroscopy techniques, such as Raman spectroscopy, can also be used to detect the C-D bond vibrations, offering a complementary method for analysis.

New analytical methodologies are continuously being developed to enhance the sensitivity and specificity of detecting deuterated compounds in complex biological matrices. These advancements will be crucial for conducting detailed pharmacokinetic and metabolism studies of this compound and other deuterated drug candidates.

Interactive Table: Analytical Techniques for Deuterated Compound Analysis

Analytical TechniqueApplication in Deuterated Compound AnalysisKey Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification of parent drug and metabolites in biological samples. acs.orgHigh sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination to differentiate between isotopologues. acs.orgHigh mass accuracy and resolution.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Probing protein-ligand interactions and conformational changes. nih.govProvides structural and dynamic information.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermination of the site and level of deuterium incorporation. clearsynth.comProvides detailed structural information.
Raman SpectroscopyDetection of C-D bond vibrations for compound identification.Non-destructive and can be used in aqueous solutions.

Potential for this compound in Specific Biomarker Discovery (Non-Clinical)

In non-clinical research, this compound can serve as a valuable tool for biomarker discovery. By altering the metabolic fate of phenylephrine (B352888), this deuterated analog can help to uncover novel metabolic pathways and identify new biomarkers associated with drug response or toxicity.

When a primary metabolic pathway is slowed by deuteration, the drug may be shunted towards alternative, minor metabolic pathways. nih.gov The resulting metabolites, which may be present in very low concentrations with the non-deuterated drug, could become more prominent and detectable. These "metabolic shunting" products can then be investigated as potential biomarkers.

For example, if the O-sulfation or glucuronidation of phenylephrine is altered by deuteration at the methyl group, it might reveal previously uncharacterized phase II metabolites. The identification and quantification of these new metabolites could provide a more comprehensive understanding of phenylephrine's biotransformation and potentially serve as biomarkers for individual differences in drug metabolism.

Furthermore, stable isotope-labeled compounds like this compound are instrumental in "fluxomics," the study of metabolic fluxes through a network. By tracing the labeled atoms through various metabolic pathways, researchers can quantify the rates of different reactions and how they are affected by physiological or pathological conditions. This approach could be used in preclinical models to identify biomarkers of disease or drug response related to adrenergic signaling pathways.

Q & A

Basic Research Question: What analytical methods are validated for determining the enantiomeric purity of (S)-Phenylephrine-d3 Hydrochloride in preclinical formulations?

Methodological Answer:
Enantiomeric purity can be determined using chiral HPLC with UV detection (214 nm). The USP monograph for Phenylephrine Hydrochloride specifies a chromatographic system with a 4.6-mm × 10-cm L9 column (5 µm packing) and a mobile phase of phosphoric acid/water (0.5:1000). System suitability requires a tailing factor of 0.5–3.0 and ≤2.0% RSD for peak responses . For deuterated analogs like (S)-Phenylephrine-d3, ensure method validation includes deuterium-specific stability tests under stressed conditions (e.g., hydrolysis, oxidation) to confirm isotopic integrity .

Advanced Research Question: How can researchers resolve discrepancies in receptor-binding affinity data between deuterated and non-deuterated Phenylephrine analogs?

Methodological Answer:
Discrepancies may arise from isotopic effects on pharmacokinetics. To address this:

In Vitro Assays : Compare pKi values for α1-adrenoceptor subtypes (α1D, α1B, α1A) using radioligand binding assays. For example, (R)-(-)-Phenylephrine hydrochloride has pKis of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A) .

Deuterium Impact Analysis : Assess metabolic stability via LC-MS/MS in hepatocyte models to quantify deuterium retention and its effect on half-life .

Molecular Dynamics Simulations : Model hydrogen-deuterium exchange effects on ligand-receptor interactions to explain affinity variations .

Basic Research Question: What USP/ICH guidelines govern the quantification of elemental impurities in this compound?

Methodological Answer:
Compliance with USP <232>/<233> and ICH Q3D is mandatory. Likely impurities include Class 1–3 metals (e.g., Pb, As, Cd, Hg). Testing involves ICP-MS with limits ≤1.5 µg/g for Pb and ≤1.0 µg/g for As. Residual solvents must adhere to USP <467> and ICH Q3C, with no Class 1 solvents detected . Lot-specific Certificates of Analysis (COAs) should be cross-verified for elemental and solvent compliance .

Advanced Research Question: How should researchers design dissolution studies for this compound sustained-release formulations?

Methodological Answer:

Apparatus : Use USP Apparatus 2 (paddle) at 50 rpm in 900 mL simulated gastric fluid (pH 1.2) .

Sampling : Collect filtered aliquots (0.45 µm pore size) at 45 min and quantify via validated HPLC-UV.

Deuterium Stability Check : Confirm deuterium retention post-dissolution using high-resolution mass spectrometry (HRMS) to ensure isotopic labeling remains intact .

Data Interpretation : Acceptance criteria require 90.0–110.0% dissolution relative to the reference standard .

Basic Research Question: What protocols ensure accurate quantification of degradation products in this compound under accelerated stability conditions?

Methodological Answer:

Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.

HPLC Method : Use a diode-array detector (200–350 nm) with a sensitivity limit of 0.0002 mg/mL. Relative response factors (RRFs) for impurities (e.g., Phenylephrine Related Compounds F/G) must be pre-determined .

Isotopic Interference Mitigation : Ensure deuterated degradation products (e.g., deuterated epoxides) are chromatographically resolved using gradient elution .

Advanced Research Question: How does deuteration affect the metabolic stability of this compound in hepatic microsomal models?

Methodological Answer:

In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent drug and metabolites (e.g., glucuronides) using LC-HRMS .

Deuterium Retention Analysis : Compare metabolic half-life (t1/2) of deuterated vs. non-deuterated analogs. Deuteration at positions 2,4,6 reduces first-pass metabolism due to the kinetic isotope effect (KIE) .

Enzyme Kinetics : Calculate Vmax and Km for CYP450 isoforms (e.g., CYP2D6) to identify isotopic effects on enzymatic clearance .

Basic Research Question: What storage conditions preserve the stability of this compound in long-term studies?

Methodological Answer:
Store at 4°C in moisture-proof containers to prevent hygroscopic degradation. Stability studies under ICH Q1A(R2) guidelines recommend monitoring:

  • Purity : ≤2.0% total impurities via HPLC .
  • Isotopic Integrity : Confirm deuterium content (≥99% D3) using NMR or isotope ratio MS .
  • pH Stability : Maintain pH 4–6 in solution formulations to prevent racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.